9H-Pyrido(3,4-b)indole, 1-(2-furyl)-
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Overview
Description
1-(2-Furyl)-pyrido(3,4-b)indole is a heterocyclic compound that features a fused ring system combining a pyridine ring, an indole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Furyl)-pyrido(3,4-b)indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Cadogan cyclization method can be employed, where a nitrene intermediate is generated and subsequently cyclized to form the desired compound . Another method involves the electrophilic cyclization of 2-(2-furyl)aryl isothiocyanates under the influence of aluminum chloride .
Industrial Production Methods
Industrial production of 1-(2-Furyl)-pyrido(3,4-b)indole typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furyl)-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Furyl)-pyrido(3,4-b)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-pyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]indole: Another fused heterocyclic compound with similar structural features and biological activities.
Oxadiazole derivatives: Compounds containing an oxadiazole ring fused with other heterocycles, exhibiting diverse chemical and biological properties.
Uniqueness
1-(2-Furyl)-pyrido(3,4-b)indole is unique due to its specific combination of a pyridine, indole, and furan ring system, which imparts distinct chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
50892-81-4 |
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Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(furan-2-yl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H10N2O/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-9,17H |
InChI Key |
CNWBTQXHKWLFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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